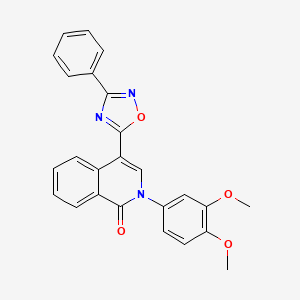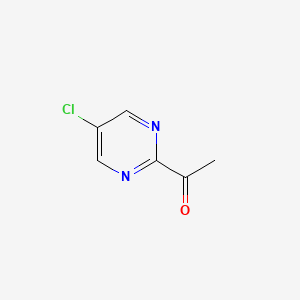
1-(5-Chloropyrimidin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(5-Chloropyrimidin-2-yl)ethan-1-one” is a heterocyclic organic compound with the molecular formula C6H5ClN2O . It has a molecular weight of 156.57 .
Molecular Structure Analysis
The molecular structure of “1-(5-Chloropyrimidin-2-yl)ethan-1-one” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a chloroethyl group . The compound has a chlorine atom attached to the 5th carbon of the pyrimidine ring .
Physical And Chemical Properties Analysis
“1-(5-Chloropyrimidin-2-yl)ethan-1-one” has a molecular weight of 156.57 . It should be stored in a sealed container in a dry room at room temperature . Unfortunately, the boiling point and other physical and chemical properties were not available in the retrieved data .
Scientific Research Applications
Synthesis and Characterization
Synthesis of Bis(2-(pyrimidin-2-yl)ethoxy)alkanes : Research shows the synthesis of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes with diverse biological activities like antioxidant, anticancer, antibacterial, and anti-inflammatory activities. The synthesis involves reacting 2-chloropyrimidine with diethyl malonate and further chemical reactions to yield these compounds, demonstrating the utility of chloropyrimidine derivatives in synthesizing biologically active molecules (Rani et al., 2012).
Creation of Heteroaryl Ethanamines : Another study focuses on the synthesis of various (S)-1-(pyrimidin-4-yl)ethan-1-amines, highlighting the diverse potential applications of pyrimidin-2-yl derivatives in creating new chemical compounds (Svete et al., 2015).
Biological Interactions and Activities
Binding to Alcohol Dehydrogenase : A notable study discovered that 5-chloropyrimidin-2-one binds to horse liver alcohol dehydrogenase, indicating the potential of chloropyrimidine derivatives to interact with specific proteins and influence biological processes (Kovar et al., 1981).
Antimicrobial and Anti-Inflammatory Activities : Compounds synthesized from chloropyrimidin-2-yl derivatives demonstrate antimicrobial, analgesic, and anti-inflammatory activities, revealing their potential in medical applications (Bassyouni et al., 2012).
Insecticidal and Fungicidal Activities : Pyrimidin-2-yl derivatives have been used in synthesizing compounds with moderate insecticidal and fungicidal activities, indicating their role in agricultural applications (Zhu & Shi, 2008).
Chemical Synthesis and Analysis
Spectral Characterization : Spectral characterization studies have been conducted on related compounds, providing insights into their structural properties and potential for various applications (Tavman & Sayil, 2013).
Synthesis of Novel Compounds : Research into synthesizing novel compounds using pyrimidin-2-yl derivatives showcases the versatility of these compounds in creating diverse chemical entities (Halim et al., 2020).
Synthesis of Receptor-Interacting Protein Kinase 1 Inhibitors : Chloropyrimidin-2-yl derivatives have been used in the synthesis of potent receptor-interacting protein kinase 1 (RIPK1) inhibitors, highlighting their importance in drug development (Li et al., 2018).
properties
IUPAC Name |
1-(5-chloropyrimidin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITDGGLOEWJFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-Thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2613912.png)


![N-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2613916.png)
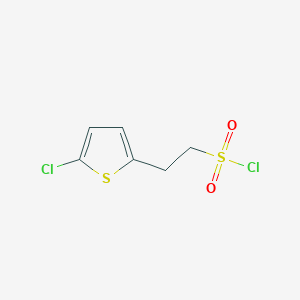
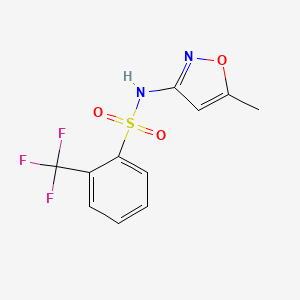
![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2613920.png)
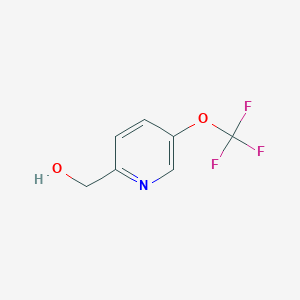
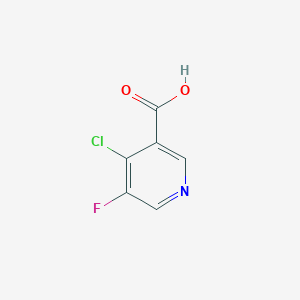
![N-(5-chloro-2-methoxyphenyl)-2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2613926.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2613928.png)
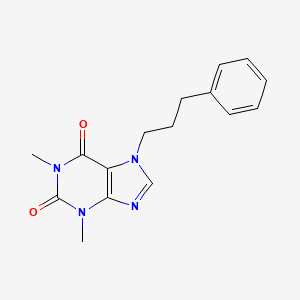
![1-cyclohexyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2613930.png)
